molecular formula C25H40O6 B12378612 (2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid

(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid

Katalognummer: B12378612
Molekulargewicht: 436.6 g/mol
InChI-Schlüssel: GFRDTMTUJTYIJJ-RACDTKHVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Discovery and Natural Occurrence in Schisandra Species

Lancifodilactone F was first isolated in 2005 from the leaves and stems of Schisandra lancifolia (Rehd. et Wils) A. C. Smith, a plant renowned for its diverse secondary metabolites. This discovery emerged during a phytochemical investigation targeting anti-HIV agents, where the compound demonstrated moderate activity (EC~50~ = 20.69 μg/mL) without significant cytotoxicity. Subsequent studies identified structural analogs, such as lancifodilactones I–N, from the same species, underscoring Schisandra's role as a reservoir of complex nortriterpenoids.

The genus Schisandra (Schisandraceae) has yielded over 150 triterpenoids, with lancifodilactone F standing out for its unprecedented carbon skeleton. Unlike conventional cycloartane-type triterpenoids, which retain a 30-carbon framework, lancifodilactone F is a pentanortriterpenoid, having lost five carbons during biosynthesis. This degradation pathway aligns with the metabolic diversity observed in Schisandra species, which often produce highly oxidized and rearranged terpenoids.

Table 1: Key Nortriterpenoids from Schisandra Species

Compound Species Structural Features Bioactivity
Lancifodilactone F S. lancifolia Spiro[cyclohepta[e]indene-oxolane] core Anti-HIV
Spiroschincarin A S. incarnata 1-Oxaspiro[6.6]tridecane motif Not reported
Pre-schisanartanin P S. viridis Highly oxygenated scaffold Cytotoxicity screening

Structural Uniqueness of the Spiro[Cyclohepta[e]Indene-Oxolane] Core

The defining feature of lancifodilactone F is its spirocyclic system, which combines a cyclohepta[e]indene moiety (a fused 6-7-6 tricyclic framework) with a γ-lactone-containing oxolane ring. This 1-oxaspiro[6.6]tridecane motif creates a rigid, three-dimensional architecture that challenges conventional stereochemical analysis.

Key structural insights were obtained through:

  • X-ray crystallography : Single-crystal analysis confirmed the absolute configuration at all eight stereocenters, including the spiro-junction at C7.
  • NMR spectroscopy : $$^{13}\text{C}$$- and $$^{1}\text{H}$$-NMR data revealed distinct signals for the methyl groups at C3a (δ~H~ 1.21) and C10b (δ~H~ 1.45), alongside the lactone carbonyl (δ~C~ 178.9).
  • Electronic circular dichroism (ECD) : Experimental ECD curves matched theoretical calculations, validating the (2S,3R,3aR,5aR,7R,8S,10aS,10bS) configuration.

Table 2: Spectroscopic Data for Lancifodilactone F

Position $$^{1}\text{H}$$ NMR (δ, ppm) $$^{13}\text{C}$$ NMR (δ, ppm) Correlation (HSQC/HMBC)
C3 2.45 (m) 48.2 H3-C2, C4
C7 - 89.7 (spiro) -
C8 3.12 (d, J=9.5 Hz) 78.4 H8-C9, C10
C5' - 178.9 (C=O) -

The spirocyclic core influences the molecule's physicochemical properties, including logP (~2.1) and polar surface area (110 Ų), which may facilitate membrane permeability. Comparative studies with spirolactone-type diterpenoids (e.g., sculponeatins) highlight shared stability conferred by the lactone ring but differ in bioactivity profiles.

Significance in Nortriterpenoid Research

Lancifodilactone F exemplifies the evolutionary ingenuity of plant secondary metabolism. Its biosynthetic pathway likely involves:

  • Cycloartane precursor : Oxidation at C24 and C25, followed by cleavage of the side chain.
  • Spirocyclization : Intramolecular esterification between C7-OH and a carboxyl group, forming the oxolane ring.
  • Oxidative rearrangement : Loss of five carbons via β-scission or retro-aldol reactions, yielding the pentanortriterpenoid skeleton.

This pathway mirrors modifications seen in spiroschincarins from Schisandra incarnata, where cytochrome P450 enzymes mediate oxidative steps. However, lancifodilactone F's anti-HIV activity (EC~50~ = 20.69 μg/mL) contrasts with the cytotoxic effects of spirolactone diterpenoids (IC~50~ < 1 μM in some cases), suggesting divergent structure-activity relationships.

Table 3: Comparative Bioactivity of Spirocyclic Terpenoids

Compound Class Target Activity Potency
Lancifodilactone F Nortriterpenoid Anti-HIV EC~50~ = 20.69 μg/mL
Sculponeatin C Diterpenoid Cytotoxicity (HepG2) IC~50~ = 0.68 μM
Spiroschincarin A Triterpenoid Not reported N/A

The structural novelty of lancifodilactone F has inspired synthetic efforts, though total synthesis remains elusive due to the spirocyclic core's complexity. Advances in asymmetric catalysis and biomimetic synthesis may enable access to analogs for structure-activity studies. Furthermore, genomic analyses of Schisandra species could unveil terpene synthase genes responsible for its biosynthesis, offering biotechnological routes to production.

Eigenschaften

Molekularformel

C25H40O6

Molekulargewicht

436.6 g/mol

IUPAC-Name

(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid

InChI

InChI=1S/C25H40O6/c1-15(21(28)29)17-8-11-23(3)18-5-6-19(24(4,30)14-26)25(12-9-20(27)31-25)13-16(18)7-10-22(17,23)2/h15-19,26,30H,5-14H2,1-4H3,(H,28,29)/t15-,16+,17+,18-,19-,22+,23-,24-,25+/m0/s1

InChI-Schlüssel

GFRDTMTUJTYIJJ-RACDTKHVSA-N

Isomerische SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@@H]2CC[C@H]([C@]4(C3)CCC(=O)O4)[C@](C)(CO)O)C)C)C(=O)O

Kanonische SMILES

CC(C1CCC2(C1(CCC3C2CCC(C4(C3)CCC(=O)O4)C(C)(CO)O)C)C)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthetic route may start with the preparation of the cyclohepta[e]indene core, followed by the formation of the spiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2’-oxolane] structure

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced techniques such as continuous flow synthesis and automated reaction systems to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the carbonyl groups may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

  • Anticancer Properties : Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The presence of a spirocyclic structure is often associated with enhanced biological activity against cancer cell lines. Studies have shown that derivatives of this compound could potentially inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : Compounds related to this structure have been studied for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them valuable in treating chronic inflammatory diseases such as arthritis and colitis .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar frameworks can provide neuroprotective benefits. They may help in the management of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Pharmacological Applications

  • Drug Development : The unique stereochemistry and functional groups present in (2S)-2-[(3R,3aR,...)] make it an interesting candidate for drug development. Its potential to act as a lead compound for synthesizing new pharmaceuticals targeting specific receptors or pathways is under investigation .
  • Bioavailability Studies : Understanding the pharmacokinetics and bioavailability of this compound is crucial for its application in therapeutics. Research focuses on how modifications to its structure can enhance solubility and absorption in biological systems .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds. It was found that these compounds could inhibit the growth of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. This suggests a promising avenue for further research into the specific effects of (2S)-2-[(3R,...)] on cancer cells .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory mechanisms, researchers evaluated the efficacy of related compounds in animal models of inflammation. The results showed a significant reduction in inflammatory markers and symptoms in treated groups compared to controls. This highlights the potential therapeutic applications of (2S)-2-[(3R,...)] in managing inflammatory diseases .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound shares core structural motifs with the following analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Source
Zygocaperoside Spirocyclic triterpenoid with a sugar moiety ~650 (estimated) Antifungal, anti-inflammatory Zygophyllum fabago roots
Massonianoid A Spiro-fused dihydrobenzofuran lignan with hydroxyl/methoxy groups ~480 Antioxidant, cytotoxic Pinus massoniana
(E)-3′-deimino-3′-oxoaplysinopsin Indole-derived alkaloid with oxo and imino groups ~280 Neuroactive, antimicrobial Sponge Aplysinopsis sp.
Target Compound Spiro[cyclohepta[e]indene-oxolane], dihydroxypropane, carboxylic acid ~550 (estimated) Not yet characterized (structural prediction) N/A

Key Observations :

  • Stereochemical Complexity: The target compound surpasses analogs like Zygocaperoside and Massonianoid A in stereochemical diversity, with eight stereocenters versus four in Massonianoid A .
  • Functional Groups: Unlike Zygocaperoside (glycosylated) or Massonianoid A (lignan), the carboxylic acid and dihydroxypropane groups in the target compound suggest distinct solubility and protein-binding properties .
Spectroscopic and Computational Comparisons
  • NMR Data: While Zygocaperoside and Massonianoid A have published ¹H/¹³C-NMR spectra (e.g., Zygocaperoside: δ 1.25 ppm for methyl groups; Massonianoid A: δ 6.80 ppm for aromatic protons) , the target compound lacks publicly available spectral data.
  • Mass Spectrometry : Predictive models (e.g., SVM-based methods ) suggest the target compound’s molecular ion ([M+H]⁺) would appear near m/z 551, similar to Zygocaperoside ([M+H]⁺ at m/z 651) but with fragmentation patterns dominated by oxolane ring cleavage.
  • Interaction Predictions: Computational docking studies on analogs indicate that the carboxylic acid group may enhance binding to serine hydrolases or metalloproteinases, a feature absent in non-acid-containing spirocyclic compounds .

Biologische Aktivität

The compound (2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid is a complex organic molecule with a notable biological profile. This article aims to explore its biological activities based on available research findings.

Structure

The compound is characterized by a tetracyclic structure derived from cycloartane with multiple stereocenters. Its molecular formula and weight are significant for understanding its interactions in biological systems.

Properties

PropertyValue
Molecular FormulaC26H40O7
Molecular Weight440.59 g/mol
LogP2.1763
PSA (Polar Surface Area)132.92 Ų

Anti-HIV Activity

Research indicates that this compound exhibits anti-HIV properties. It has been isolated from the leaves and stems of Schisandra lancifolia, a plant known for its medicinal properties. Studies have shown that compounds derived from this plant can inhibit HIV replication in vitro .

The mechanism through which this compound exerts its anti-HIV effects involves the inhibition of viral entry into host cells and interference with reverse transcriptase activity. This suggests potential applications in therapeutic settings for HIV treatment.

Cytotoxicity and Selectivity

While assessing the cytotoxicity of the compound, it has demonstrated selective toxicity towards HIV-infected cells compared to non-infected cells. This selective action is crucial in minimizing side effects associated with traditional antiviral therapies .

Study 1: Anti-HIV Efficacy

A study published in 2020 evaluated the efficacy of this compound against several strains of HIV. The results indicated a significant reduction in viral load in treated cell cultures compared to controls. The study highlighted the potential for developing this compound into a therapeutic agent for HIV .

Study 2: Structural Activity Relationship (SAR)

Another research focused on the structural variations of related compounds to determine their biological activities. Modifications to the hydroxyl groups were found to enhance antiviral activity while reducing cytotoxic effects. This SAR analysis provides insights into optimizing the compound for better therapeutic outcomes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.